molecular formula C8H14OS B2676914 1-[(3-Cyclopropylpropyl)sulfanyl]ethan-1-one CAS No. 2095410-61-8

1-[(3-Cyclopropylpropyl)sulfanyl]ethan-1-one

Cat. No.: B2676914
CAS No.: 2095410-61-8
M. Wt: 158.26
InChI Key: KSAZMUMTBNNXRN-UHFFFAOYSA-N
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Description

1-[(3-Cyclopropylpropyl)sulfanyl]ethan-1-one is a sulfur-containing ketone characterized by a thioether (sulfanyl) group linked to a cyclopropylpropyl chain. The cyclopropyl group introduces ring strain, which may influence reactivity and conformational stability, while the sulfanyl group contributes to moderate polarity compared to sulfonyl or fluorinated analogs .

Properties

IUPAC Name

S-(3-cyclopropylpropyl) ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14OS/c1-7(9)10-6-2-3-8-4-5-8/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAZMUMTBNNXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCCC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Cyclopropylpropyl)sulfanyl]ethan-1-one typically involves the reaction of cyclopropylpropylthiol with ethanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for maximizing the yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Cyclopropylpropyl)sulfanyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethanone moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Amines, thiols; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted ethanone derivatives.

Scientific Research Applications

1-[(3-Cyclopropylpropyl)sulfanyl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(3-Cyclopropylpropyl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the compound’s ability to undergo oxidation and reduction reactions may play a role in its biological activity by generating reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 1-[(3-Cyclopropylpropyl)sulfanyl]ethan-1-one and related compounds:

Compound Name Key Substituents Molecular Weight Physical State Melting Point (°C) Synthesis Yield Lipophilicity (LogK) References
This compound Cyclopropylpropylsulfanyl Not reported Not reported Not reported Not reported Inferred moderate
1-Cyclopropyl-2-(phenylsulfonyl)ethan-1-one Phenylsulfonyl 254.3 White solid 57–58 88% Higher (sulfonyl group)
1-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]ethan-1-one Pentafluoropropylsulfanyl 208.1 Not reported Not reported Not reported High (fluorinated chain)
1-(3-Cyclopropylphenyl)ethan-1-one 3-Cyclopropylphenyl 174.2 Not reported Not reported Not reported Moderate (aromatic ring)
3-(3-Chlorophenyl)-1-cyclopropylpropan-1-one 3-Chlorophenyl 196.7 Not reported Not reported Not reported High (chlorine substituent)
1-{4-[(3-Phenylpropyl)amino]phenyl}ethan-1-one 4-(3-Phenylpropylamino)phenyl 281.4 Yellow solid 100–101 84% Low (amino group)

Structural and Electronic Comparisons

  • Sulfanyl vs. Sulfonyl Groups : The sulfanyl group in the target compound is less electron-withdrawing than the sulfonyl group in 1-cyclopropyl-2-(phenylsulfonyl)ethan-1-one . This difference likely reduces acidity at the α-carbon and increases lipophilicity compared to sulfonyl analogs.
  • Cyclopropyl vs.
  • Fluorinated vs. Non-Fluorinated Chains: Fluorinated analogs like 1-[(2,2,3,3,3-pentafluoropropyl)sulfanyl]ethan-1-one exhibit higher chemical inertness and lipophilicity due to the strong electronegativity of fluorine.

Physicochemical Properties

  • Melting Points : Sulfonyl-containing compounds (e.g., 57–58°C ) and aromatic amines (e.g., 100–101°C ) tend to have higher melting points than thioethers or fluorinated derivatives, likely due to stronger intermolecular interactions (e.g., dipole-dipole, hydrogen bonding).
  • Lipophilicity Trends : Branched or cyclic substituents (e.g., cyclopropyl) increase lipophilicity compared to linear alkyl chains (as seen in pyrazine derivatives ). Fluorination further enhances lipophilicity, as observed in fluorinated analogs .

Biological Activity

1-[(3-Cyclopropylpropyl)sulfanyl]ethan-1-one is a compound that has garnered attention in the fields of medicinal and agricultural chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₄OS
  • CAS Number : 2095410-61-8

The compound features a cyclopropyl group attached to a propyl chain, which is linked to a sulfanyl group, making it a unique structure with potential reactivity and biological implications.

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial effects, making it a candidate for further investigation as an agrochemical agent.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, suggesting applications in treating inflammatory diseases.

The biological activity of this compound is believed to be mediated through its interaction with cellular targets. It may inhibit specific enzymes or receptors involved in disease processes. For instance, its potential to inhibit certain kinases could modulate signaling pathways related to cell growth and inflammation.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers
Potential AgrochemicalEfficacy against plant pathogens

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of ethanone compounds, including this compound, demonstrated significant antimicrobial properties against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

Research published in Current Neuropharmacology explored the anti-inflammatory effects of sulfanyl compounds. It was found that this compound could significantly reduce levels of pro-inflammatory cytokines in vitro, suggesting a mechanism involving the inhibition of NF-kB signaling pathways. This finding supports its potential therapeutic use in inflammatory conditions .

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